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Compound of Interest

Compound Name: 7-Methoxy-4-methylquinoline

Cat. No.: B1314273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy-4-
methylquinoline (CAS No. 6238-12-6), a key heterocyclic compound with applications in

medicinal chemistry and materials science. This document compiles available mass

spectrometry data and outlines standard experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline

derivatives.

Core Spectroscopic Data
While comprehensive experimental spectra for 7-Methoxy-4-methylquinoline are not readily

available in the public domain, predicted mass spectrometry data provides valuable structural

confirmation.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 7-Methoxy-4-methylquinoline (C₁₁H₁₁NO), the

exact mass is 173.0841 g/mol .[1] The predicted mass spectrometry data for various adducts

are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for 7-Methoxy-4-methylquinoline
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Adduct Ion Predicted m/z

[M+H]⁺ 174.0913

[M+Na]⁺ 196.0732

[M+K]⁺ 212.0472

[M+NH₄]⁺ 191.1179

Data sourced from computational predictions.

Experimental Protocols
The following sections detail standardized experimental methodologies for acquiring

spectroscopic data for quinoline derivatives, which are directly applicable to 7-Methoxy-4-
methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

an organic compound in solution.

¹H and ¹³C NMR Sample Preparation:

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C

NMR.

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated

solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube.

Homogenization: Ensure the sample is fully dissolved by gentle agitation.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.
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¹H NMR: A standard one-pulse experiment is typically used. Key parameters to optimize

include the number of scans, relaxation delay, and acquisition time to ensure a good signal-

to-noise ratio.

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and enhance

sensitivity. A greater number of scans is typically required compared to ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Measurement: A background spectrum of the clean ATR crystal is recorded first, followed by

the spectrum of the sample.

Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the

determination of molecular weight and fragmentation patterns.

Sample Preparation and Introduction:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Introduction: The sample solution is introduced into the mass spectrometer via direct infusion

or through a chromatographic system like Gas Chromatography (GC) or Liquid

Chromatography (LC).

Instrumentation and Data Acquisition:

Ionization: Electrospray ionization (ESI) is a common technique for quinoline derivatives,

typically forming protonated molecules [M+H]⁺ in positive ion mode.[2]

Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF) and

Quadrupole analyzers.[2]

Data Acquisition: The instrument is set to scan a specific mass range to detect the molecular

ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS)

can be performed to induce and analyze fragmentation.[2]

Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 7-Methoxy-4-methylquinoline.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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